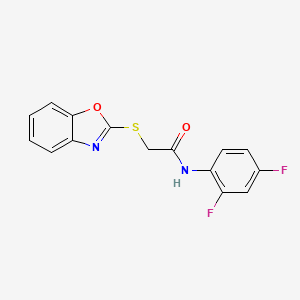

2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromene derivatives, including those similar to 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene, typically involves strategies such as nucleophilic substitution reactions, Claisen rearrangements, and multicomponent reactions. For instance, one study describes the preparation of a PI3K inhibitor chromene derivative through nucleophilic substitution and fluorination processes, showcasing a method that could be adapted for the synthesis of the compound of interest (Liu et al., 2017). Another approach involves a chemical resolution and derivation strategy to explore the effects of chromene enantiomers on tumor cell lines (Yin et al., 2013).

Molecular Structure Analysis

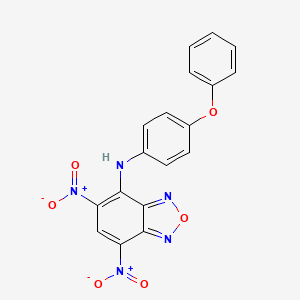

The molecular structure of chromene derivatives is characterized by the presence of a chromene ring, often with substituents that influence its conformation and interactions. Studies on similar compounds highlight the dihedral angles and conformational preferences, providing insight into how substituents like ethoxy and fluorophenyl groups affect the overall structure. For example, the crystal structure analysis of ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate reveals perpendicular orientations of the substituent rings to the chromene core, indicating potential steric and electronic effects that could be relevant for our compound of interest (El-Agrody et al., 2012).

Chemical Reactions and Properties

Chromene derivatives engage in various chemical reactions, reflecting their reactivity and potential for functionalization. For instance, the preparation and evaluation of chromene analogues for antitumor activity involve key reactions like the oxa-Michael-Henry reaction, highlighting the chemical versatility of the chromene core (Yin et al., 2013). Another example is the iron-catalyzed synthesis of functionalized 2H-chromenes, which demonstrates the compound's ability to undergo metal-catalyzed transformations, providing a pathway for introducing diverse functional groups (Bera et al., 2011).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These properties are often influenced by the nature and position of substituents on the chromene ring. The analysis of similar compounds provides valuable information on how structural variations impact physical characteristics, which can be applied to understand the behavior of 2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene in different environments.

Chemical Properties Analysis

The chemical properties of chromene derivatives, including acidity, basicity, and photoreactivity, are essential for their biological activity and functional applications. Studies on the reactivity of chromene compounds under various conditions can shed light on the potential reactivity pathways of our compound of interest. For example, the photochromic behavior of chromene derivatives under UV irradiation reveals their potential for reversible color changes, which could be explored for the compound (Delbaere et al., 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FO2/c1-2-25-19-13-9-17(10-14-19)23-15-21(16-7-11-18(24)12-8-16)20-5-3-4-6-22(20)26-23/h3-15,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVDLFRBEXZVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)

![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)

![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)

![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)

![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)

![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)

![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)

![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)

![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)